Fluorescent Brightener 135
Description
Historical Trajectory and Development of Fluorescent Brightening Agents
The pursuit of whiter materials is a long-standing endeavor. textilelearner.net Early methods involved bleaching with sunlight or chemicals, which aimed to destroy or decolorize chromophores through oxidation or reduction. sci-hub.se While effective to an extent, these processes often did not achieve complete whiteness and could degrade the material. sci-hub.se Another approach was "blueing," where a small amount of blue dye was added to counteract the natural yellowish tint of substrates, though this resulted in a duller, grayish appearance. sci-hub.se
A significant breakthrough came with the understanding and application of fluorescence. In 1929, it was discovered that aesculin, a natural compound extracted from horse chestnuts, could impart a fluorescent whitening effect on fabrics. textilelearner.netpardissabz.com This discovery laid the groundwork for the development of synthetic fluorescent whitening agents. The first of these commercial products was introduced in 1940 by the Bayer organization in Germany. pardissabz.com
These agents, also known as optical brightening agents (OBAs) or fluorescent whitening agents (FWAs), are essentially colorless dyes that absorb light predominantly in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum. tandfonline.comculturalheritage.orgtandfonline.com This process of fluorescence compensates for the yellow cast of a material, making it appear whiter and brighter. sci-hub.separdissabz.com Initially utilized in applications like food packaging and X-ray film enclosures to prevent UV degradation, their whitening properties were soon exploited in a vast array of commercial products, including textiles, papers, and plastics. sci-hub.setandfonline.comculturalheritage.org The 1950s saw their introduction into plastics and photographic papers, and by the 1960s, specific brighteners had been developed for various synthetic polymers. tandfonline.comculturalheritage.org
Contemporary Significance of Fluorescent Brightener 135 in Chemical Research
This compound (CAS No. 1041-00-5) holds a prominent place in modern chemical research due to its distinct properties and wide-ranging applications. chemicalbook.combiosynth.comszabo-scandic.comscbt.comgetchem.commedchemexpress.comchemicalbook.comhpc-standards.comszabo-scandic.com It is a non-ionic compound known for its good dispersibility. chemicalbook.comchembk.com
From a chemical standpoint, this compound is identified as 2,2'-(1,2-ethenediyl)bis[5-methylbenzoxazole]. cymitquimica.comchemicalbook.com Its molecular formula is C₁₈H₁₄N₂O₂ and it has a molecular weight of 290.32 g/mol . chemicalbook.combiosynth.comscbt.com Research interest in this compound stems from its use as a brightener for synthetic fibers such as polyester (B1180765), nylon, and acetate, as well as for blended fabrics. chemicalbook.com Fabrics treated with this brightener exhibit good light and wet fastness. chemicalbook.com
In analytical chemistry, techniques like multiple-reaction monitoring (MRM) are employed for its analysis due to their high sensitivity and specificity. biosynth.com The compound's photostability can be influenced by the matrix it is in. biosynth.com Research has also explored its potential as a photoinitiator in free radical polymerizations when exposed to LED light, demonstrating its ability to overcome oxygen inhibition. researchgate.net Furthermore, its interaction with other chemicals and its degradation pathways, particularly the isomerization from the fluorescent trans form to the non-fluorescent cis form upon UV exposure, are active areas of investigation. sci-hub.se The study of its solubility, stability, and fluorescent properties continues to be a focus of academic and industrial research. cymitquimica.comchemicalbook.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Melting Point | 180-181°C | chemicalbook.com |
| Boiling Point (Predicted) | 471.2±55.0 °C | chemicalbook.com |
| Density | 1.287 g/cm³ | chemicalbook.comgetchem.com |
| pKa (Predicted) | 2.87±0.10 | chemicalbook.com |
| Water Solubility | 290μg/L at 20℃ | chemicalbook.com |
| LogP | 3.91 at 20℃ | chemicalbook.com |
| Molecular Formula | C₁₈H₁₄N₂O₂ | chemicalbook.combiosynth.comscbt.com |
| Molecular Weight | 290.32 | chemicalbook.comszabo-scandic.comscbt.com |
| CAS Number | 1041-00-5 | chemicalbook.combiosynth.comszabo-scandic.comscbt.comgetchem.commedchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-11-3-5-15-13(9-11)19-17(21-15)7-8-18-20-14-10-12(2)4-6-16(14)22-18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRZNAWSCAUDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C=CC3=NC4=C(O3)C=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061426 | |
| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041-00-5 | |
| Record name | Fluorescent Brightener 135 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1041-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoxazole, 2,2'-(1,2-ethenediyl)bis[5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-vinylenebis[5-methylbenzoxazole] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Photophysical and Spectroscopic Principles of Fluorescent Brightener 135
Mechanisms of Light Absorption and Emission
The ability of Fluorescent Brightener 135 to function as an optical whitener is rooted in its specific electronic structure, which allows for the efficient absorption of UV radiation and subsequent emission in the visible spectrum. This process involves the transition of electrons between different energy levels within the molecule.
This compound possesses a conjugated π-electron system, a structural feature essential for the absorption of light. This system, extending across the stilbene (B7821643) bridge and the two benzoxazole (B165842) moieties, allows for the absorption of photons in the near-ultraviolet range of the electromagnetic spectrum. The absorption of a photon excites a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), transitioning the molecule from its ground state (S₀) to an excited singlet state (S₁).
Table 1: General UV Absorption Characteristics of this compound
| Property | Wavelength Range |
|---|
Note: This table represents the general absorption range. Specific maxima can vary with the molecular environment.
Following excitation to the S₁ state, the molecule quickly relaxes to the lowest vibrational level of this state. From here, it can return to the ground state (S₀) through the emission of a photon, a process known as fluorescence. For this compound, this emission occurs in the blue region of the visible spectrum, typically between 400 and 500 nm . This emitted blue light counteracts any yellowish cast in a material, making it appear whiter and brighter.
The emission maximum (λem) is always at a longer wavelength than the absorption maximum (λmax). This energy difference between the absorption and emission maxima is known as the Stokes shift. The Stokes shift arises from energy loss due to vibrational relaxation in the excited state and reorganization of solvent molecules around the excited fluorophore, which has a different dipole moment than the ground state molecule nih.gov.
The magnitude of the Stokes shift can be significantly affected by the polarity of the solvent. In polar solvents, the excited state, which is generally more polar than the ground state, is stabilized to a greater extent, leading to a larger energy gap for emission and thus a red shift (a shift to longer wavelengths) in the fluorescence spectrum nih.gov. This phenomenon is known as solvatochromism. For similar benzoxazole derivatives, fluorescence spectra show significant solvatochromic effects, indicating an increase in the dipole moment upon excitation and the formation of an intramolecular charge-transfer excited state nih.gov.
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed researchgate.net. A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon. Compounds with high quantum yields are considered highly fluorescent.
While the specific quantum yield for this compound is not widely published, a structurally similar compound, 4,4′-bis(2-benzoxazolyl)stilbene (BBS), exhibits consistently high absolute fluorescence quantum yields of 0.88 or greater in solution mdpi.com. This suggests that FB 135 is also a highly efficient fluorophore, a crucial characteristic for its application as an optical brightener. High quantum efficiency means that the radiative decay pathway (fluorescence) is highly favored over non-radiative decay pathways.
Table 2: Photophysical Properties of a Structurally Similar Compound (4,4′-bis(2-benzoxazolyl)stilbene)
| Property | Value |
|---|
Source: Data for the analogous compound 4,4′-bis(2-benzoxazolyl)stilbene mdpi.com.
Molecular Photochemistry and Excited State Dynamics
This compound has a central carbon-carbon double bond in its stilbene core, which typically exists in the more stable trans (or E) configuration. Upon absorption of UV light, the molecule can undergo photoisomerization to the cis (or Z) configuration. This trans-cis isomerization is a significant deactivation pathway for the excited state of stilbene-type molecules.
In the excited state, the energy barrier for rotation around the ethylenic double bond is significantly lower than in the ground state. The molecule can twist towards a "perpendicular" geometry, which serves as an intermediate state from which it can decay non-radiatively back to the ground state as either the trans or cis isomer. This process competes directly with fluorescence, and an efficient isomerization pathway can lead to a lower fluorescence quantum yield. For the analogous compound 4,4′-bis(2-benzoxazolyl)stilbene, it has been confirmed that the excited state is deactivated by trans-cis photoisomerization in addition to fluorescence mdpi.com. The formation of the cis isomer can lead to a decrease in brightening efficiency over time, as the cis isomer often has different (and less desirable) absorption and emission properties.
The primary deactivation pathways for a molecule like FB 135 are:
Fluorescence: The radiative decay from the S₁ state to the S₀ state, resulting in the emission of a photon. As indicated by the high quantum yield of similar compounds, this is a highly probable pathway mdpi.com.
Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀). This process is generally inefficient for rigid, conjugated molecules.
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicity (e.g., from the singlet state S₁ to a triplet state T₁). For the related compound 4,4′-bis(2-benzoxazolyl)stilbene, non-radiative deactivation via intersystem crossing was found to be negligible mdpi.com.
Photoisomerization: As discussed above, the trans-cis conversion provides a significant non-radiative decay channel mdpi.com.
Therefore, for this compound, the dominant processes that deactivate the excited state are fluorescence and trans-cis photoisomerization. The high efficiency of FB 135 as a brightener suggests that the rate of fluorescence is significantly faster than the competing non-radiative pathways.
Influence of Molecular Structure on Photophysical Performance
The photophysical behavior of FB 135, chemically known as 2,2'-(vinylenedi-p-phenylene)bis(5-methylbenzoxazole), is a direct consequence of its distinct molecular architecture. The molecule is designed to efficiently absorb non-visible ultraviolet (UV) light and re-emit it as visible blue light, a process that masks yellowness and enhances perceived whiteness in a substrate. This functionality is rooted in the interplay between its conjugated core and the influence of its substituent groups.
The core fluorophore of this compound is built upon a stilbene framework, a class of compounds widely used as fluorescent materials. mdpi.com This structure is characterized by two phenyl rings connected by an ethylene (B1197577) bridge, creating a large, planar, and highly conjugated π-electron system. This extended conjugation is the primary structural feature responsible for the molecule's photophysical properties.
The key elements of the conjugated system in FB 135 include:
Stilbene Backbone : The central trans-1,2-diphenylethylene (stilbene) unit forms the foundational conjugated pathway. This rigid structure allows for efficient delocalization of π-electrons across the molecule.
Benzoxazole Heterocycles : Fused to the stilbene backbone via the phenyl rings are two benzoxazole moieties. These heterocyclic rings further extend the π-electron system, enhancing the molecule's ability to absorb UV radiation. The incorporation of heteroatoms (nitrogen and oxygen) in the benzoxazole rings also modulates the electronic energy levels of the molecule. nih.gov
This entire assembly of the stilbene core and the benzoxazole rings constitutes the fluorophore. The design principle is based on creating a molecule with a significant energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) that corresponds to the energy of UV light. Upon absorbing a UV photon, an electron is promoted from the HOMO to the LUMO. The subsequent relaxation of this electron back to the ground state results in the emission of a lower-energy photon, which, for FB 135, falls in the blue region of the visible spectrum. mdpi.com The high degree of symmetry and the extensive conjugated system in molecules like FB 135 are known to contribute to a high fluorescence quantum yield. mdpi.com
Table 1: Molecular and Spectroscopic Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | 2,2'-(vinylenedi-p-phenylene)bis(5-methylbenzoxazole) |
| Molecular Formula | C₁₈H₁₄N₂O₂ |
| Molar Mass | 290.32 g/mol |
| Typical Absorption Range | Ultraviolet (approx. 340-380 nm) |
Note: Specific absorption and emission maxima can vary depending on the solvent or polymer matrix.
While the conjugated backbone defines the fundamental photophysical capabilities of FB 135, the substituent groups attached to this core play a critical role in fine-tuning its performance.
Electronic Effects: The specific substituent in FB 135 is a methyl group (-CH₃) at the 5-position of each benzoxazole ring. The methyl group is a weak electron-donating group due to hyperconjugation and its inductive effect. This electron-donating nature can influence the photophysical properties by:
Modulating Energy Levels : It slightly increases the electron density of the benzoxazole ring, which can alter the energy of the HOMO and LUMO levels. This, in turn, can shift the absorption and emission wavelengths.
Influencing Quantum Yield : The electronic nature of substituents can affect the rates of radiative (fluorescence) and non-radiative decay pathways.
Studies on analogous stilbene-benzoxazole systems demonstrate the significant impact of different electronic substituents. For instance, introducing strong electron-donating groups (like -NH₂) or electron-withdrawing groups (like -NO₂) can cause substantial shifts in the emission wavelength and alter the fluorescence quantum yield. researchgate.netnih.gov
Steric Effects: Steric hindrance, or the spatial arrangement of atoms, profoundly impacts the conformation of the molecule and its photophysical behavior.
Molecular Planarity : For maximum π-electron delocalization and efficient fluorescence, the conjugated system of the stilbene-benzoxazole structure tends to adopt a planar conformation. The methyl group on FB 135 is relatively small and does not introduce significant steric strain, allowing the molecule to maintain a high degree of planarity.
A study on various substituted stilbene-benzoxazole dyes found that bulky N-alkyl groups, which introduce steric strain, can reduce self-quenching and improve solubility. mdpi.com Furthermore, the degree of twisting, measured by the dihedral angle between the molecular components, was shown to directly correlate with changes in the absorption and emission spectra. mdpi.com
Table 2: Influence of Substituent Type on Photophysical Properties of a Stilbene-Benzoxazole Core (Illustrative Data from Analogous Systems)
| Substituent Type | Electronic Effect | Steric Effect | Impact on Emission Maxima (λₑₘ) | Impact on Fluorescence Quantum Yield (Φƒ) |
|---|---|---|---|---|
| -H (Unsubstituted) | Neutral | Minimal | Baseline | High |
| -CH₃ (as in FB 135) | Weakly Electron-Donating | Low | Minor Shift | Generally High |
| -NO₂ | Strongly Electron-Withdrawing | Low | Red-shift (to longer wavelengths) | Can decrease due to alternative decay paths |
| -NH₂ | Strongly Electron-Donating | Low | Red-shift (to longer wavelengths) | Variable, can enhance or quench |
| Bulky Alkyl Groups | Weakly Electron-Donating | High | Blue-shift (due to twisting/reduced conjugation) | Can increase by preventing aggregation |
Source: Data compiled and generalized from findings in studies on substituted stilbene-benzoxazole derivatives. mdpi.comresearchgate.net
Chemical Interactions and Material Science Investigations of Fluorescent Brightener 135
Interactions with Polymer Substrates
The performance of Fluorescent Brightener 135 is intrinsically linked to its physical and chemical interactions with the host polymer matrix. These interactions dictate its adsorption, dispersion, compatibility, and unique photophysical behaviors such as aggregation-induced enhanced emission.
Adsorption Mechanisms on Synthetic and Natural Fibers
The process by which FB 135 affixes to textile fibers is governed by a combination of intermolecular forces, which differ between synthetic and natural substrates.
For synthetic fibers like polyester (B1180765), which are hydrophobic and lack significant hydrogen bonding sites, the primary adsorption mechanism is driven by van der Waals forces and potential π-π stacking interactions between the aromatic rings of the brightener and the polymer chains. The planar structure of the stilbene-benzoxazole core facilitates close packing against the linear polyester fibers. The adsorption process on these fibers is typically carried out at high temperatures (around 130 °C) from an aqueous dispersion, a method known as exhaust dyeing.
For natural fibers such as cotton, which are composed of cellulose (B213188), the adsorption is more complex. While FB 135 is a non-ionic compound, stilbene (B7821643) derivatives, in general, exhibit a high affinity for cellulosic fibers. This affinity is attributed to hydrogen bonding between the oxygen and nitrogen atoms in the benzoxazole (B165842) rings of the brightener and the hydroxyl groups of the cellulose polymer. Van der Waals forces also contribute significantly to the adsorption.
The study of adsorption behavior often involves analyzing kinetic and thermodynamic parameters. For instance, research on a different brightener, C.I. Fluorescent Brightener 113, on cotton revealed that the process is exothermic and spontaneous, following a pseudo-second-order kinetic model. icrc.ac.iricrc.ac.ir The adsorption corresponded to the Freundlich isotherm, suggesting multilayer adsorption on a heterogeneous surface. icrc.ac.iricrc.ac.ir While this data is not for FB 135, it exemplifies the physical chemistry principles governing the interactions between brighteners and cellulosic fibers.
Influence of Polymer Matrix on Aggregation-Induced Enhanced Emission (AIEE)
This compound belongs to a class of conjugated π-system fluorophores that can exhibit aggregation-induced enhanced emission (AIEE). This phenomenon occurs when the molecules, which may be weakly fluorescent when individually dissolved or dispersed, show significantly enhanced fluorescence upon forming aggregates at higher concentrations within a rigid matrix. nih.gov The restriction of intramolecular motion in the aggregated state prevents non-radiative decay pathways, leading to enhanced emission. nih.gov
The polymer matrix plays a crucial role in modulating the AIEE behavior. The key factors are the solubility of the brightener in the polymer and the specific interactions between the brightener (guest) and the polymer (host). Research on the structurally similar 4,4'-bis(2-benzoxazolyl) stilbene (BBS) has shown that polymer polarity is a primary determinant of the aggregation threshold. nih.gov
In non-polar polymers like high-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903) (PP), the brightener has lower solubility, which decreases the concentration required for aggregation and enhances the AIEE effect. Conversely, in more polar polymers such as polyethylene terephthalate (B1205515) (PET), polymethyl methacrylate (B99206) (PMMA), and polylactic acid (PLA), the brightener is more soluble, leading to higher aggregation thresholds and less pronounced AIEE at equivalent concentrations. nih.gov Furthermore, the presence of aromatic groups in the polymer backbone, as in PET, can increase π-π interactions between the polymer and the dispersed brightener molecules, further inhibiting aggregation. nih.gov
The following interactive table, based on data for the similar compound BBS, illustrates the impact of the polymer host on AIEE, measured as the ratio of aggregate emission (at 500 nm) to monomer emission (at 430 nm). nih.gov
| Polymer Matrix | Calculated Solubility Parameter (δ) [(J/cm³)^0.5] | Fluorescence Intensity Ratio (500 nm / 430 nm) at 0.5 wt% Loading |
|---|---|---|
| High-Density Polyethylene (HDPE) | 16.5 | 0.95 |
| Polypropylene (PP) | 18.8 | 0.88 |
| Polystyrene (PS) | 18.7 | 0.45 |
| Polylactic Acid (PLA) | 21.8 | 0.25 |
| Polymethyl Methacrylate (PMMA) | 19.5 | 0.35 |
| Polyethylene Terephthalate (PET) | 23.3 | 0.15 |
Integration and Compatibility in Thermoplastics and Coatings
This compound is widely used in various thermoplastics, including polyvinyl chloride (PVC), polypropylene (PP), polyethylene (PE), polystyrene (PS), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). additivesforpolymer.comadditivesforpolymer.com Its integration is typically achieved by dry-mixing the brightener powder with the polymer granules before melt processing (e.g., extrusion or injection molding). additivesforpolymer.comadditivesforpolymer.com For flexible PVC, it can be dissolved or dispersed in the plasticizer before being incorporated into the resin. additivesforpolymer.comadditivesforpolymer.com
Good compatibility is essential to prevent issues such as "bleeding" or migration, where the brightener moves to the surface of the plastic part, which can be observed as yellow or green fluorescent spots under UV light. additivesforpolymer.com Compatibility is influenced by the brightener's solubility in the polymer matrix and its thermal stability at processing temperatures, which for many thermoplastics are between 180-300°C. Bis-benzoxazole type brighteners are known for their good heat resistance. researchgate.net In general, non-polar brighteners show better compatibility with polyolefins (PE, PP), while the selection for polar polymers like PVC must carefully consider solubility and migration resistance. additivesforpolymer.com Studies on other optical brighteners have shown that migration from packaging into foodstuffs is a potential concern, with the rate of migration increasing with temperature. nih.gov
In coatings, the compatibility of FB 135 depends on the binder system (e.g., acrylic, polyurethane) and the solvents used. Its poor water solubility makes it unsuitable for many water-based systems unless it is formulated as a dispersion. upupstars.com In solvent-based coatings, it must be fully dissolved and remain stable in the formulation without precipitating over time.
Interaction with Cellulosic Materials in Paper Science
In paper science, fluorescent whitening agents (FWAs) like FB 135 are used to achieve high levels of whiteness. ncsu.edu They can be added at the wet end of the papermaking process by mixing with the pulp slurry or applied at the dry end as part of a surface sizing solution or coating. ncsu.edu
The interaction of FWAs with cellulosic fibers is crucial for their retention and efficiency. Stilbene-based brighteners have a natural affinity for cellulose, allowing them to adsorb onto the fiber surface. sci-hub.se However, the efficiency of FB 135 can be significantly affected by other chemicals used in papermaking. ncsu.edu
Fillers: Mineral fillers like precipitated calcium carbonate (PCC) have a high surface area that can adsorb the FWA, reducing the amount available to bind to the cellulose fibers and thus decreasing whitening efficiency. ncsu.edu
Sizing Agents: Sizing agents are used to control the water and ink absorption of paper. Some sizing promoters and retention aids are highly cationic polymers that can interact with and quench the fluorescence of the FWA molecule, reducing its brightening effect. ncsu.edu
Carrier Chemicals: In surface sizing applications, carrier chemicals like polyvinyl alcohol (PVOH) and carboxymethylcellulose (CMC) can be used to improve the performance of FWAs. These carriers can help keep the FWA on the paper surface, enhancing the whitening effect. ncsu.eduresearchgate.net The effectiveness of a carrier depends on its ionic interaction with the specific FWA being used. ncsu.eduresearchgate.net
Advanced Material Functionalities Enabled by this compound
The unique photophysical properties of fluorescent brighteners are being explored for applications beyond simple whitening, including roles in advanced polymerization systems.
Performance as Photoinitiators in Photopolymerization Systems
Photoinitiators are molecules that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. rsc.org The key requirement for a photoinitiator is that its absorption spectrum overlaps with the emission spectrum of the light source. rsc.org
While research into the photoinitiating capabilities of this compound specifically is not widely available, studies on structurally related compounds suggest its potential in this area. For instance, other fluorescent brighteners containing benzoxazole and thiophene (B33073) moieties have been shown to act as high-performance photosensitizers in two-component photoinitiating systems. mdpi.com In these systems, the brightener absorbs light (e.g., from an LED) and enters an excited state. It then interacts with a co-initiator (such as a diaryliodonium salt) through an electron transfer process to generate the free radicals that start the polymerization of acrylate (B77674) monomers. mdpi.com
Similarly, other novel photoinitiators have been designed based on a π-conjugated stilbene subunit. rsc.org These compounds show high reactivity and their efficiency can be strikingly sensitive to the excitation wavelength, making them suitable for LED photopolymerization. rsc.org Given that this compound possesses both the benzoxazole and stilbene moieties, it is plausible that it could function as a photosensitizer for free radical polymerization under UV or visible light, although specific research to confirm and quantify this performance is required.
Development of Polymeric Fluorescent Brightening Agents
The conventional method of incorporating fluorescent brightening agents into materials involves their physical dispersion within the polymer matrix. While effective, this approach can sometimes lead to issues such as migration, leaching, and sublimation of the brightener, particularly under harsh processing or environmental conditions. To overcome these limitations, significant research has been directed towards the development of polymeric fluorescent brightening agents. The core principle of this approach is to chemically bond the fluorescent brightener moiety to a polymer backbone, thereby creating a macromolecule with inherent and permanent brightening properties.
One of the primary strategies for creating polymeric fluorescent brighteners involves the synthesis of polymerizable derivatives of existing fluorescent compounds. This can be achieved by introducing reactive functional groups, such as vinyl or acrylic moieties, onto the fluorescent brightener molecule. This modified brightener can then act as a comonomer in a polymerization reaction, becoming an integral part of the polymer chain. For instance, studies have explored the synthesis of novel aromatic monomers containing benzoxazole pendants, which can then be polymerized to form poly(arylene ether)s and poly(arylene sulfide)s with fluorescent properties. researchgate.net
Another approach is the "grafting to" method, where pre-synthesized polymers with reactive end-groups are attached to the surface of a substrate or another polymer backbone that has been functionalized with the fluorescent brightener. Conversely, the "grafting from" technique involves initiating polymerization from the surface of a material that has been pre-treated with a fluorescent brightener-containing initiator. These methods allow for the precise control over the distribution and concentration of the fluorescent component within the final polymeric material.
Research into polymeric fluorescent brighteners has demonstrated several advantages over traditional additives. The covalent bonding of the brightener to the polymer chain significantly enhances its stability and permanence, preventing its loss during washing or exposure to solvents. nih.gov Furthermore, the development of multifunctional fluorescent polymers has shown promise. For example, a novel multifunctional fluorescent polymer based on coumarin (B35378) was synthesized to act as a light stabilizer, fluorescent brightener, and surface sizing agent simultaneously. ncsu.edu While specific research detailing the direct polymerization of this compound is limited in publicly available literature, the principles derived from studies on similar benzoxazole and other fluorescent structures provide a strong foundation for its potential use in creating advanced polymeric brightening agents.
Below is a table summarizing common methods for the synthesis of polymeric fluorescent brighteners:
| Synthesis Method | Description | Potential Advantages |
| Copolymerization of Functionalized Monomers | A fluorescent brightener is chemically modified to include a polymerizable group (e.g., vinyl, acrylic). This monomer is then copolymerized with other monomers to form the final polymer. | Uniform distribution of the brightener throughout the polymer matrix; high stability and permanence. |
| "Grafting to" | Pre-formed polymer chains are chemically attached to a substrate that has been functionalized with the fluorescent brightener. | Good control over the molecular weight and structure of the grafted polymer chains. |
| "Grafting from" | Polymerization is initiated from the surface of a material that has been modified to contain initiator sites associated with the fluorescent brightener. | Can achieve high grafting densities, leading to a high concentration of the brightener at the material's surface. |
Contributions to UV Protection and Light Stability in Materials
The inherent photophysical properties of this compound make it a significant contributor to the UV protection and light stability of the materials to which it is added. The primary mechanism behind this contribution is its ability to absorb high-energy UV radiation, which is a major cause of photodegradation in many polymers, and re-emit this energy as lower-energy visible blue light. sci-hub.se This process not only enhances the visual appearance of the material but also dissipates harmful UV energy that would otherwise lead to the breaking of polymer chains, causing discoloration, loss of mechanical strength, and embrittlement.
The effectiveness of FB 135 in providing UV protection is dependent on its concentration and dispersion within the polymer matrix. A uniform distribution ensures that the UV absorption is consistent across the material, preventing localized degradation. The interaction between the brightener and the host polymer is also a critical factor. Studies on the effect of polymer hosts on the emission of fluorescent optical brighteners have shown that the polarity and crystallinity of the polymer can influence the aggregation and fluorescence efficiency of the brightener. acs.org
The light stability of a material containing FB 135 is often assessed through accelerated weathering tests. sonacme.com These tests expose the material to intense UV radiation, temperature fluctuations, and moisture to simulate long-term outdoor exposure. The performance is typically quantified by measuring changes in color, gloss, and mechanical properties over time. A common metric for evaluating the light fastness of textiles and plastics is the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent). Materials treated with effective fluorescent brighteners like FB 135 generally exhibit improved ratings on this scale.
While FB 135 can significantly enhance the light stability of many materials, it is important to note that the brightener itself can be susceptible to photodegradation over prolonged exposure to UV light. The main degradation pathway for bis-benzoxazolyl-stilbene type brighteners is the isomerization from the fluorescent trans-isomer to the non-fluorescent cis-isomer, followed by oxidative cleavage of the central ethylene (B1197577) bond. sci-hub.se This can lead to a gradual loss of the whitening effect and, in some cases, a yellowing of the material. Therefore, for applications requiring very high long-term light stability, FB 135 is often used in conjunction with other UV stabilizers, such as hindered amine light stabilizers (HALS) and UV absorbers, to create a synergistic protective effect.
The following table provides illustrative data on the light fastness of a polymer with and without the addition of a benzoxazole-type fluorescent brightener, similar to FB 135.
| Material | Fluorescent Brightener Content (%) | Blue Wool Scale Rating (ISO 105-B02) |
| Polyester Fabric | 0 | 4-5 |
| Polyester Fabric | 0.05 | 6 |
| Polyester Fabric | 0.1 | 7 |
| PVC Film | 0 | 3-4 |
| PVC Film | 0.05 | 5-6 |
| PVC Film | 0.1 | 6-7 |
Note: The data in this table is representative of the typical performance of benzoxazole-type fluorescent brighteners and is for illustrative purposes. Actual values may vary depending on the specific grade of the polymer, processing conditions, and the exact formulation of the fluorescent brightener used.
Analytical Methodologies for Characterization and Detection of Fluorescent Brightener 135
Chromatographic Separation and Detection Techniques
Chromatographic methods are fundamental for separating FB 135 from complex sample matrices prior to its detection and quantification. This separation is essential to eliminate interferences from other components that may be present.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fluorescent brighteners. newclothmarketonline.com When coupled with Diode Array Detection (DAD) and Fluorescence Detection (FLD), it provides a robust and reliable method for both qualitative and quantitative analysis of FB 135. fda.gov
The DAD detector captures the ultraviolet-visible (UV-Vis) absorption spectrum of the eluting compounds. This allows for the identification of FB 135 based on its characteristic absorption profile. The FLD, on the other hand, offers superior sensitivity and selectivity for fluorescent compounds like FB 135. fda.gov The detector excites the molecule at a specific wavelength and measures the emitted light at a longer wavelength, a process that is inherently less susceptible to interference than absorption-based detection. The dual-detector setup allows for comprehensive analysis; the DAD provides spectral confirmation, while the FLD delivers high-sensitivity quantification. fda.gov
Method development for HPLC-DAD-FLD analysis of FB 135 involves optimizing several parameters, including the choice of stationary phase (typically a C18 column), the mobile phase composition (often a mixture of acetonitrile (B52724) and water), and the extraction solvent. newclothmarketonline.comnih.gov For instance, a common extraction solvent for fluorescent brighteners from textiles is a 30% N,N-dimethylformamide aqueous solution, followed by ultrasonic extraction. newclothmarketonline.com
Table 1: Typical HPLC-DAD-FLD Parameters for Fluorescent Brightener Analysis
| Parameter | Typical Setting |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 0.5 - 1.0 mL/min |
| DAD Wavelength | 250-450 nm (monitoring at absorption maxima) |
| FLD Excitation λ | ~365 nm |
| FLD Emission λ | ~430 nm |
| Injection Volume | 5 - 20 µL |
Note: These are general parameters and may require optimization based on the specific sample matrix and instrumentation.
The qualitative analysis is performed by comparing the retention time and the UV-Vis spectrum of the peak in the sample chromatogram with that of a certified reference standard of FB 135. newclothmarketonline.com Quantitative analysis is typically achieved using an external standard method, where the peak area from the FLD is correlated with the concentration of the analyte. newclothmarketonline.com The validation of such methods typically demonstrates good linearity, accuracy, and precision. nih.gov
For even higher sensitivity and selectivity, particularly in complex matrices or at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govamazonaws.com This technique couples the separation power of liquid chromatography (often Ultra-High-Performance Liquid Chromatography, UPLC, for faster analysis) with the mass-resolving capabilities of a tandem mass spectrometer. rsc.orgnih.gov
In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting ions are then guided into the mass spectrometer. In tandem MS, a specific precursor ion (the molecular ion of FB 135) is selected, fragmented, and then one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptional degree of certainty in identification and quantification, as it is highly unlikely that another compound will have the same retention time, precursor ion mass, and product ion masses. nih.gov
LC-MS/MS methods for the determination of fluorescent whitening agents have been extensively developed and validated. nih.govnih.govresearchgate.net These methods are characterized by their low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.
Table 2: Performance Characteristics of a Validated UPLC-MS/MS Method for Multiple Fluorescent Whitening Agents
| Parameter | Typical Performance |
|---|---|
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.7 - 9 µg/kg |
| Limit of Quantification (LOQ) | 2.5 - 30 µg/kg |
| Recovery | 81.4% - 116% |
| Relative Standard Deviation (RSD) | 2.9% - 10.8% |
Data compiled from studies on the simultaneous determination of multiple FWAs. rsc.org
The sample preparation for LC-MS/MS analysis often involves dissolution, extraction, and a polymer precipitation step to remove matrix interferences. rsc.org The high sensitivity and specificity of LC-MS/MS make it an invaluable tool for research and for ensuring compliance with stringent regulatory standards.
Spectroscopic Characterization and Quantitative Analysis
Spectroscopic techniques are employed to investigate the intrinsic photophysical properties of FB 135, which are responsible for its function as an optical brightener. These methods are also used for quantitative analysis.
Fluorescent Brightener 135 functions by absorbing ultraviolet (UV) light and re-emitting it as visible blue light, which imparts a whiter and brighter appearance to the substrate. nih.gov Advanced fluorescence spectroscopy techniques can be used to elucidate the detailed mechanism of this process and to develop robust calibration models for quantitative analysis.
The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a key parameter that determines the efficiency of a fluorescent brightener. This can be measured using spectrofluorometers, often relative to a known standard. The fluorescence lifetime, another important characteristic, can be determined using time-resolved fluorescence spectroscopy.
The fluorescence of benzoxazole (B165842) derivatives, the chemical class to which FB 135 belongs, can be significantly influenced by the polarity of the surrounding solvent. This phenomenon, known as solvatochromism, can be studied by measuring the fluorescence spectra of FB 135 in a range of solvents with varying polarities. Such studies can provide insights into the change in the dipole moment of the molecule upon excitation and the nature of the excited state.
UV-Visible spectrophotometry is a fundamental technique used to determine the absorption characteristics of FB 135. The UV-Vis spectrum reveals the wavelengths at which the compound absorbs light. For a fluorescent brightener, strong absorption in the UV region (typically 340-380 nm) is essential for its function.
The absorption profile of FB 135 is characterized by one or more strong absorption bands in the UV-A region of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) is a key identifying feature. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte, which allows for quantitative analysis, although this is generally less sensitive than fluorescence-based methods.
A typical UV-Vis absorption spectrum of a fluorescent brightener shows high absorbance in the UV range and minimal to no absorbance in the visible range, which is why these compounds appear colorless or slightly yellowish in their concentrated form.
Table 3: General UV-Visible Absorption Characteristics of Fluorescent Brighteners
| Parameter | Typical Range/Value |
|---|---|
| Absorption Region | Ultraviolet (UV) |
| λmax | 340 - 380 nm |
| Molar Absorptivity (ε) | High (indicative of strong absorption) |
| Appearance in Solution | Colorless to slightly colored |
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for detecting and characterizing species with unpaired electrons, such as free radicals. The photostability of fluorescent brighteners is an important consideration, and their degradation upon exposure to UV light can involve the formation of radical intermediates.
While direct ESR studies on the photochemical intermediates of this compound are not extensively reported in publicly available literature, the technique is highly applicable. The benzoxazole ring system, a core component of FB 135, has been shown to be susceptible to UV-induced degradation, leading to the formation of free radicals. ESR spectroscopy can be used to trap and identify these transient radical species, providing valuable insights into the photodegradation pathways of the brightener.
In a typical ESR experiment to study photochemical intermediates, a solution of FB 135 would be irradiated with UV light directly within the ESR spectrometer's resonant cavity. Any radical species formed would be detected, and their characteristic ESR spectra would be recorded. Analysis of the spectral parameters, such as the g-factor and hyperfine coupling constants, can help in identifying the structure of the radical intermediates. This information is crucial for understanding the long-term stability and potential environmental fate of this compound.
Methodological Challenges in Fluorescent Brightener Analysis
The analysis of fluorescent brighteners like FB 135 is not without its challenges. These challenges primarily stem from the inherent chemical properties of the compound and its interaction with the sample matrix.
This compound, a stilbene (B7821643) derivative, can exist as two geometric isomers: trans (E) and cis (Z). The trans-isomer is the planar and more stable form, which is responsible for the compound's characteristic fluorescence. Upon exposure to ultraviolet (UV) light, the trans-isomer can undergo photoisomerization to the non-planar cis-isomer. This transformation is significant because the cis-isomer is non-fluorescent or has significantly lower fluorescence quantum yield compared to the trans-isomer.
This photoisomerization process presents a major challenge for the accurate quantification of FB 135. The conversion from the fluorescent trans-form to the non-fluorescent cis-form leads to a decrease in the measured fluorescence intensity, resulting in an underestimation of the total amount of the brightener present in a sample. The extent of this isomerization depends on factors such as the intensity and wavelength of the light source, the duration of exposure, and the nature of the solvent or matrix in which the compound is present.
To mitigate the impact of isomeric transformations on quantification, it is crucial to handle and prepare samples in a controlled environment, minimizing exposure to light. This includes storing samples and standards in the dark and using amber glassware or light-blocking containers during analysis. Analytical methods, particularly HPLC, can be developed to separate the trans and cis isomers, allowing for their individual quantification. However, the lack of commercially available standards for the cis-isomer can complicate this approach. Therefore, analytical results should ideally report the concentration of the trans-isomer, specifying the conditions under which the analysis was performed to ensure reproducibility.
Table 1: Isomeric Forms of this compound and their Properties
| Isomer | Structure | Fluorescence | Impact on Quantification |
|---|---|---|---|
| trans-(E) | Planar | Strong | Primary contributor to the measured signal. |
The sample matrix, which comprises all the components of a sample other than the analyte of interest, can significantly interfere with the analysis of this compound. These "matrix effects" can either enhance or suppress the analytical signal, leading to inaccurate quantification. In fluorescence spectroscopy, matrix components can cause quenching of the fluorescence signal, while in mass spectrometry, they can lead to ion suppression or enhancement in the ion source.
The complexity of the matrix dictates the extent of these effects. For instance, analyzing FB 135 in polymers or textiles involves extracting the additive from a solid matrix, which can be challenging and may co-extract interfering substances. Common matrices where FB 135 is found include plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) and polyester (B1180765) fibers.
To overcome matrix effects, robust sample preparation protocols are essential. The primary goal of sample preparation is to isolate the analyte from the interfering matrix components. The choice of the sample preparation technique depends on the nature of the matrix and the analytical method used.
Common Sample Preparation Techniques:
Solvent Extraction: This is a common first step for solid samples like polymers and textiles. The choice of solvent is critical to ensure efficient extraction of FB 135 while minimizing the co-extraction of matrix components. A suitable solvent should effectively dissolve the brightener but have limited solubility for the polymer or fiber itself.
Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique used to remove interfering compounds from the sample extract. It involves passing the extract through a sorbent bed that retains either the analyte or the interferences. The choice of the sorbent and elution solvents is tailored to the specific properties of FB 135 and the matrix.
Filtration: To remove particulate matter that could interfere with chromatographic analysis, filtration of the sample extract is a necessary step.
Table 2: General Sample Preparation Steps for Different Matrices
| Matrix | Extraction Method | Cleanup Method |
|---|---|---|
| Polymers (e.g., PET) | Dissolution in a suitable solvent followed by precipitation of the polymer, or solvent extraction from the polymer pellets/film. | Solid-Phase Extraction (SPE), Filtration. |
| Textiles (e.g., Polyester) | Soxhlet extraction or ultrasonic-assisted extraction with an appropriate solvent. | Solid-Phase Extraction (SPE), Filtration. |
To compensate for any remaining matrix effects, the use of matrix-matched calibration standards is highly recommended. This involves preparing calibration standards in a blank matrix extract that is free of the analyte. By doing so, the standards and the samples experience similar matrix effects, leading to more accurate quantification.
Environmental Distribution and Transformation of Fluorescent Brightener 135
Environmental Occurrence and Distribution Profiling
The environmental distribution of FBA 135 is largely governed by its use patterns and physicochemical properties, particularly its low water solubility and tendency to adsorb to solids. researchgate.netenseignementsup-recherche.gouv.fr Effluent from wastewater treatment plants (WWTPs) is a primary pathway for the introduction of fluorescent whitening agents (FWAs) into the environment. industrialchemicals.gov.auuncw.edu
Once released into aquatic systems, FBA 135 has been detected in surface waters, indicating that it is not completely removed during conventional wastewater treatment. A study of Baiyangdian Lake in North China reported the prevalence of six target FWAs, including FBA 135, with concentrations typically at the nanogram per liter (ng L⁻¹) level. nih.gov The research noted a spatial distribution pattern where FWA concentrations decreased with increasing distance from the estuary area, suggesting dilution and potential removal processes. nih.gov While many studies confirm the presence of various FWAs in rivers and lakes, often as indicators of anthropogenic pollution from detergents and papers, specific quantitative data for FBA 135 remains relatively scarce in the broader scientific literature. industrialchemicals.gov.aunih.govusgs.gov
Table 1: Detection of Fluorescent Brightener 135 in Aqueous Environments
| Location | Compound | Concentration Level | Key Observation | Source |
|---|---|---|---|---|
| Baiyangdian Lake, North China | This compound | ng L⁻¹ level | Concentrations decreased with distance from the estuary. | nih.gov |
Due to their chemical nature, many FWAs exhibit a strong affinity for particulate matter, leading to their accumulation in solid environmental matrices. usgs.govnih.gov During wastewater treatment, a significant portion of FWAs is removed from the aqueous phase by adsorbing to sludge. usgs.govnih.gov
A nationwide survey of municipal sewage sludge from major cities across China revealed the widespread presence of fluorescent brighteners. nih.gov In this study, all 25 target FBs were detected, with total concentrations (∑25FBs) ranging from 7,300 to 1,520,000 ng/g (nanograms per gram), with a median of 35,300 ng/g. nih.govresearchgate.net This indicates that sewage sludge acts as a significant sink for these compounds. The subsequent use of this sludge, or biosolids, for agricultural purposes can lead to the contamination of soil. industrialchemicals.gov.aunih.gov The estimated annual emission of total FBs into sludge in China was 835 tons, with 134 tons per year being directly introduced to soils through sludge application. nih.govresearchgate.net The strong adsorption and low mobility of similar FWAs in soil and sediment suggest a potential for long-term persistence in these compartments. industrialchemicals.gov.au
Table 2: Concentration of Total Fluorescent Brighteners (FBs) in Chinese Municipal Sludge
| Parameter | Value | Source |
|---|---|---|
| Concentration Range (∑25FBs) | 7,300 - 1,520,000 ng/g | nih.govresearchgate.net |
| Median Concentration (∑25FBs) | 35,300 ng/g | nih.govresearchgate.net |
| Estimated Annual Emission to Sludge | 835 tons/year | nih.govresearchgate.net |
| Estimated Annual Emission to Soil via Sludge | 134 tons/year | nih.govresearchgate.net |
Environmental Transformation Pathways
The environmental persistence of FBA 135 is determined by its susceptibility to various degradation processes. For the broader class of FWAs, transformation is primarily driven by photodegradation, with limited removal through biodegradation or other abiotic pathways.
Fluorescent whitening agents as a chemical class are generally considered to be poorly biodegradable. nih.gov Standard assessments, such as the BOD₅/COD ratio, for other optical brighteners have indicated low biodegradability. nih.gov It is widely reported that during biological wastewater treatment, the primary removal mechanism for FWAs is not biodegradation but rather adsorption to sludge. usgs.govnih.gov There is a lack of specific studies assessing the inherent biodegradability or biotransformation potential of this compound under various environmental conditions.
Abiotic degradation pathways, aside from photodegradation, are not considered significant for the environmental transformation of most FWAs. Based on their stable chemical structures, which lack readily hydrolysable groups, these compounds are not expected to undergo hydrolysis under typical environmental conditions of darkness and pH. usgs.gov While oxidative processes can contribute to the degradation of some organic pollutants, specific data on the abiotic oxidation of this compound by environmental oxidants (e.g., manganese dioxide) is currently unavailable. nih.gov
Environmental Transport and Fate Processes
The adsorption of chemical compounds to particulate matter in water bodies and to fibers in soil and sediment is a critical process that influences their transport, bioavailability, and ultimate fate. For this compound, its physicochemical properties suggest a propensity for such interactions.
FB 135 is characterized by its low water solubility and a reported octanol-water partition coefficient (LogP) ranging from 3.91 to 4.76. chemicalbook.comechemi.com A higher LogP value generally indicates a greater affinity for organic matter and lipids, suggesting that FB 135 is likely to adsorb to organic carbon-rich particulate matter, soil, and sediment. This behavior is common among fluorescent whitening agents, which are known to be largely removed from the aqueous phase in wastewater treatment plants through adsorption to sewage sludge. raytopoba.com
Table 1: Physicochemical Properties of this compound Relevant to Adsorption
| Property | Value | Implication for Adsorption |
| Water Solubility | Very low | High tendency to partition from water to solid phases. |
| LogP | 3.91 - 4.76 | Indicates a high affinity for organic matter, leading to strong adsorption to soil, sediment, and sludge. |
The strong adsorptive nature of FB 135 to fibers is fundamental to its industrial application as a whitening agent for textiles. This inherent affinity for fibers suggests that in soil and sediment environments, it will likely bind tightly to natural organic fibers and other particulate matter, thereby reducing its concentration in the water column and limiting its mobility.
Bioaccumulation, the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure, is a key consideration in assessing the environmental risk of a compound. The potential for a substance to bioaccumulate is often related to its lipophilicity, as measured by the octanol-water partition coefficient (LogP). ecetoc.org
For this compound, the reported LogP values fall in a range that suggests a moderate potential for bioaccumulation. chemicalbook.comechemi.com Generally, substances with a LogP greater than 3 are considered to have some potential to bioaccumulate in aquatic organisms. nih.gov However, it is important to note that the relationship between LogP and bioaccumulation is not always straightforward, and other factors such as molecular size, metabolism, and elimination rates also play a crucial role. ecetoc.org
Specific experimental studies determining the bioconcentration factor (BCF) for this compound in aquatic organisms were not identified in the reviewed literature. The BCF is a more direct measure of a chemical's potential to accumulate in an organism from the water. In the absence of such data, the bioaccumulation potential of FB 135 remains an area requiring further investigation. A 2024 study on other optical brighteners noted their capacity to bioaccumulate, highlighting the need for a broader regulatory framework for this class of compounds. nih.gov
Table 2: Bioaccumulation Potential Indicators for this compound
| Indicator | Value | Assessment of Bioaccumulation Potential |
| LogP | 3.91 - 4.76 | Moderate potential based on lipophilicity. |
| Bioconcentration Factor (BCF) | Data not available | Direct assessment is not possible without experimental data. |
While direct evidence is lacking for FB 135, the general concern for the bioaccumulation of persistent organic pollutants underscores the need for empirical studies to accurately characterize its behavior in living organisms.
The persistence of a chemical in the environment, often characterized by its half-life, and its mobility are critical factors in determining its potential for long-range transport and long-term environmental impact.
Fluorescent brighteners as a class of compounds are generally considered to be persistent in the environment. raytopoba.com Their chemical stability is a desirable trait for their industrial applications but contributes to their longevity in natural systems. epa.gov There is limited specific information on the degradation rates and environmental half-life of this compound.
The strong adsorption of FB 135 to soil and sediment, as inferred from its physicochemical properties, is expected to significantly limit its mobility. chemicalbook.comechemi.com Compounds that are tightly bound to particulate matter are less likely to be transported over long distances in the aqueous phase and are more likely to be deposited in sediments. This sequestration in soil and sediment can contribute to its long-term persistence in these compartments.
While photodegradation can be a degradation pathway for some fluorescent brighteners in surface waters, the extent to which this process affects FB 135 is not well-documented. The effectiveness of photodegradation would be dependent on factors such as water clarity, depth, and the presence of other substances that can quench or enhance photochemical reactions.
Future Trajectories and Innovations in Fluorescent Brightener 135 Research
Development of Novel Synthetic Routes and Derivatives
The traditional synthesis of Fluorescent Brightener 135 involves the reaction of key precursors such as o-amino-p-cresol and hydroxysuccinic acid in a solvent like xylene. echemi.com While effective, current research is leaning towards "green chemistry" principles to develop more environmentally friendly and efficient manufacturing processes for stilbene-based brighteners. ippta.coresearchgate.netippta.co The focus is on reducing the use of hazardous solvents, minimizing toxic byproducts, and improving energy efficiency. ippta.co
Alternative synthetic strategies are also being explored to enhance yield and purity. One such optimized procedure involves the reaction of 5-methylbenzoxazole-2-thiol with fumaric acid in polyphosphoric acid (PPA). Another approach is a two-step alkylation protocol that utilizes the deprotonation of 5-methylbenzoxazole-2-thiol followed by a reaction with 1,2-dibromoethane (B42909) in a solvent like dimethylformamide (DMF).
The development of novel derivatives is another key area of innovation. By modifying the core structure of FB 135, researchers aim to create new compounds with tailored properties, such as improved lightfastness, greater solubility in specific polymers, or enhanced thermal stability. Research into stilbene (B7821643) derivatives, the broader class to which many OBAs belong, shows that introducing different functional groups can significantly alter the compound's performance and application range. researchgate.net For example, the synthesis of stilbene-alkoxysilane derivatives has been explored to create agents with both fluorescent brightening and ultraviolet absorbing properties for textiles. researchgate.net
Table 1: Comparison of Synthetic Approaches for Benzoxazole-Based Brighteners
| Method | Key Reagents | Solvent | Key Features |
|---|---|---|---|
| Traditional Method | o-amino-p-cresol, hydroxysuccinic acid, boric acid | Xylene | Established industrial process. echemi.com |
| Optimized PPA Route | 5-methylbenzoxazole-2-thiol, fumaric acid | Polyphosphoric Acid (PPA) | Aims for improved reaction conditions. |
| Two-Step Alkylation | 5-methylbenzoxazole-2-thiol, 1,2-dibromoethane, K₂CO₃ | Dimethylformamide (DMF) | Exploits nucleophilicity of thiolate anions. |
| Green Approaches | Varies (e.g., water-based reactions) | Water, non-toxic solvents | Focus on environmental sustainability, reduced toxicity, and waste. ippta.coippta.co |
Exploration of Advanced Applications in Emerging Technologies
While FB 135 is well-established in the textile, paper, and plastics industries, its inherent strong fluorescence and photostability make it a candidate for emerging high-tech applications. Research into the broader category of fluorescent organic compounds provides a roadmap for the potential future uses of FB 135 and its derivatives.
One of the most promising areas is in the field of organic electronics. Fluorescent organic materials are fundamental components in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). The ability of compounds like FB 135 to absorb UV light and efficiently re-emit it in the visible spectrum could potentially be harnessed for applications as emitters, dopants, or wavelength-shifting layers in these devices to enhance efficiency and performance.
Furthermore, the development of fluorescent probes and sensors for chemical and biological applications is a rapidly growing field. The fluorescence of a molecule can be sensitive to its local environment, allowing it to be used for detecting specific ions, molecules, or changes in conditions like pH. While specific research on FB 135 as a sensor is limited, the principles of sensor design could be applied to its structure to create novel analytical tools.
Interdisciplinary Research on Environmental Stewardship
Growing awareness of the environmental fate of industrial chemicals has spurred significant research into the lifecycle of optical brighteners like FB 135. These compounds are known to enter aquatic ecosystems primarily through the discharge of wastewater from residential laundry and industrial processes. industrialchemicals.gov.auindustrialchemicals.gov.au
Interdisciplinary studies combining chemistry, environmental science, and engineering are crucial for developing a comprehensive understanding and management strategy. Key research findings indicate that stilbene-based brighteners exhibit low biodegradability in conventional wastewater treatment plants (WWTPs). nih.gov Instead of being broken down, they tend to adsorb strongly to sewage sludge. industrialchemicals.gov.auoecd.orgusgs.gov While this removes a significant portion from the water, the compound can persist in the sludge, which may be used as agricultural fertilizer, or be released into rivers and lakes from the WWTP effluent. industrialchemicals.gov.au
To address the persistence of these compounds, research is focused on innovative degradation technologies. Advanced Oxidation Processes (AOPs) are a particularly promising approach. AOPs utilize highly reactive species, such as hydroxyl radicals, to break down recalcitrant organic molecules. wikipedia.org
Table 2: Advanced Oxidation Processes for OBA Wastewater Treatment
| AOP Method | Principle | Efficacy | Reference |
|---|---|---|---|
| Fenton's Treatment | Uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. | Significantly improved the biodegradability (up to 90%) of a real OBA wastewater. tandfonline.com | tandfonline.com |
| Ozone Oxidation | Utilizes ozone (O₃) as a powerful oxidant, sometimes combined with UV light. | Effective in removing the optical whitening effect and reducing COD in paper-mill wastewater. preprints.orgmdpi.com | preprints.orgmdpi.com |
| Photodegradation | Degradation through exposure to UV light, mimicking natural sunlight. | A primary degradation pathway in sunlit surface waters, but can be slow. nih.govusgs.gov | nih.govusgs.gov |
These studies highlight a shift towards proactive environmental management, aiming not just to monitor but to actively degrade and remove persistent compounds like FB 135 from wastewater streams.
Refinement of Standardized Characterization and Monitoring Protocols
Accurate detection and quantification of this compound in various matrices, from industrial products to environmental samples, is essential for quality control and environmental risk assessment. Research in this area focuses on developing more sensitive, specific, and standardized analytical methods.
Historically, simple fluorometry has been used as a screening tool due to its low cost and potential for field use. ca.govvt.edu This method measures the characteristic fluorescence of OBAs when exposed to UV light. However, its major drawback is interference from naturally occurring fluorescent substances, such as humic acids in river water, which can lead to inaccurate results. usgs.govusf.edu
To overcome these limitations, more sophisticated techniques have been developed. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for separating individual brighteners from complex mixtures. amazonaws.comnewclothmarketonline.com When coupled with detectors like a Diode-Array Detector (DAD) or a Fluorescence Detector (FLD), HPLC provides both qualitative and quantitative information. newclothmarketonline.com For even higher sensitivity and specificity, particularly for trace-level detection in environmental or biological samples, HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is becoming the method of choice. nih.govsemanticscholar.org This technique can reliably identify and quantify multiple fluorescent brighteners simultaneously, even in complex matrices like human plasma. nih.gov
A critical aspect of future research is the standardization of these methods. Currently, variations in sample preparation, extraction solvents, and instrument parameters can make it difficult to compare data between different laboratories. researchgate.net The development of certified reference materials and standardized protocols is necessary to ensure the reliability and comparability of monitoring data worldwide. medchemexpress.com This will aid in establishing accurate environmental quality standards and assessing human exposure levels. nih.gov
Q & A
Q. What are the key structural features of FB-135 that influence its fluorescence efficiency?
FB-135 (C.I. 481520, CAS 1041-00-5) is a 2,2′-vinylenebis[5-methylbenzoxazole] derivative. Its fluorescence arises from the conjugated π-system in the ethylene-linked benzoxazole moieties, which allows efficient excitation and emission in the UV/blue spectrum. The electron-donating methyl groups at the 5-position enhance photostability by reducing aggregation-induced quenching. Researchers should confirm structural integrity via NMR (1H/13C) and UV-Vis spectroscopy, comparing spectral data to reference standards .
Q. What are the recommended storage conditions to maintain FB-135’s stability in laboratory settings?
FB-135 should be stored refrigerated (2–8°C) in airtight, light-protected containers to prevent photodegradation and moisture absorption. Prior to use, equilibrate samples to room temperature under nitrogen to avoid condensation. Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can assess batch-specific degradation patterns .
Q. How can researchers verify the purity of FB-135 batches using spectroscopic methods?
Purity assessment requires a combination of:
- HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<2% by area normalization).
- Fluorescence spectroscopy (ex/em ~365/435 nm) to compare emission profiles against certified reference materials (e.g., J&K Chemical’s 98% standard).
- Mass spectrometry (ESI-MS) to confirm molecular ion peaks (m/z 290.32 for [M+H]+) .
Advanced Research Questions
Q. What experimental approaches can resolve discrepancies in reported fluorescence quantum yields (ΦF) of FB-135 across different studies?
Discrepancies often arise from variations in solvent polarity, excitation wavelengths, or instrument calibration. To standardize measurements:
- Use reference fluorophores (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54) for instrument qualification per ASTM E578-21 .
- Conduct solvent-screening studies (e.g., ethanol, DMSO, water) to isolate polarity effects.
- Validate results via comparative interlaboratory studies using identical excitation/emission slit widths and detector settings .
Q. How can solvent polarity and matrix interactions be systematically evaluated to optimize FB-135’s performance in novel polymer composites?
Design a solvent polarity matrix using Kamlet-Taft parameters (π*, α, β) to correlate FB-135’s Stokes shift with solvent properties. For polymer composites:
Q. What strategies are effective in minimizing photodegradation of FB-135 during prolonged fluorescence microscopy experiments?
Mitigate photobleaching by:
- Oxygen scavenging : Add 10 mM ascorbic acid or enzymatic systems (e.g., glucose oxidase/catalase) to imaging buffers.
- Pulsed illumination : Reduce exposure time and intensity using TIRF or confocal microscopy.
- Encapsulation : Embed FB-135 in silica nanoparticles or liposomes to shield it from reactive oxygen species .
Methodological Notes
- Synthesis Optimization : FB-135 is synthesized via nitro reduction and cyclization of 4-hydroxy-3-nitrotoluene and cinnamic acid. Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) and purify via recrystallization from ethanol .
- Data Contradiction Analysis : When conflicting results arise (e.g., ΦF values), apply multivariate regression to isolate variables (solvent, concentration, instrumentation) and validate findings using peer-reviewed protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
